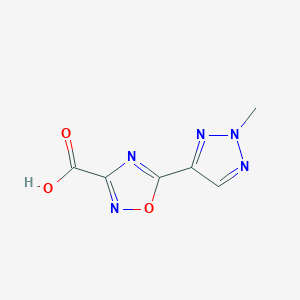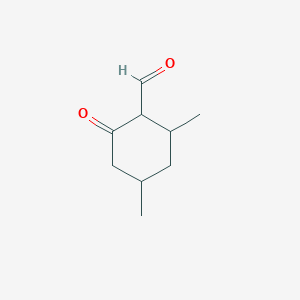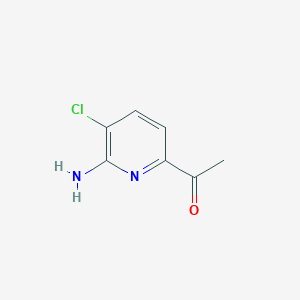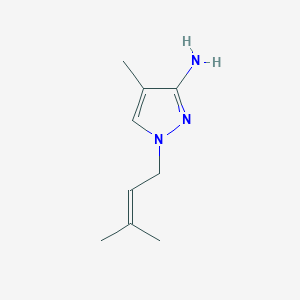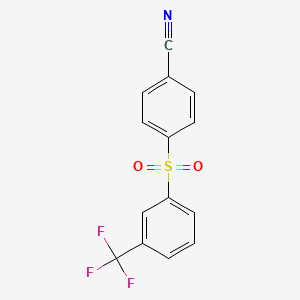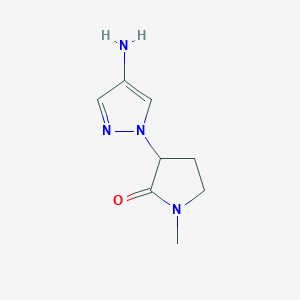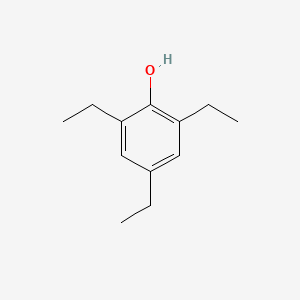
2,4,6-Triethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triethylphenol is an organic compound with the molecular formula C12H18O It is a derivative of phenol, where three ethyl groups are substituted at the 2, 4, and 6 positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,6-Triethylphenol can be synthesized through several methods:
Alkylation of Phenol: One common method involves the alkylation of phenol with ethyl halides in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs under reflux conditions.
Friedel-Crafts Alkylation: Another method is the Friedel-Crafts alkylation of phenol using ethyl chloride and a Lewis acid catalyst like aluminum chloride. This reaction also requires anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous flow alkylation of phenol with ethylene in the presence of a solid acid catalyst. This method is advantageous due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Triethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to the corresponding hydroxyethyl derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Nitro derivatives.
Applications De Recherche Scientifique
2,4,6-Triethylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,4,6-Triethylphenol exerts its effects depends on the specific application. In biological systems, it may interact with cellular components such as enzymes and receptors, leading to various biochemical responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
2,4,6-Triethylphenol can be compared with other alkylphenols such as 2,4,6-Trimethylphenol and 2,4,6-Triisopropylphenol. While these compounds share a similar core structure, the different alkyl groups confer distinct chemical and physical properties. For example:
2,4,6-Trimethylphenol: Has three methyl groups and is known for its use in the synthesis of antioxidants and UV stabilizers.
2,4,6-Triisopropylphenol: Contains three isopropyl groups and is used in the production of specialty chemicals and pharmaceuticals.
The unique ethyl groups in this compound provide it with specific reactivity and solubility characteristics, making it suitable for particular applications that other alkylphenols may not be ideal for.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study and application in chemistry, biology, medicine, and industry. Further research into its properties and mechanisms of action will likely uncover even more uses for this intriguing compound.
Propriétés
Numéro CAS |
38024-75-8 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2,4,6-triethylphenol |
InChI |
InChI=1S/C12H18O/c1-4-9-7-10(5-2)12(13)11(6-3)8-9/h7-8,13H,4-6H2,1-3H3 |
Clé InChI |
KOHSRHXKURUXCP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1)CC)O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


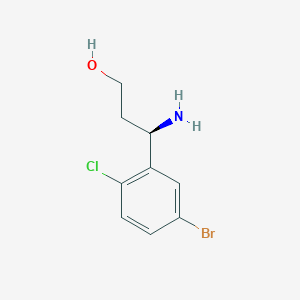

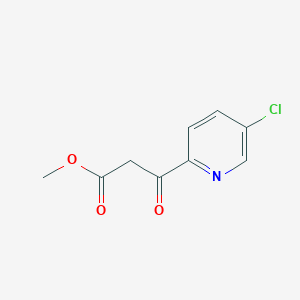
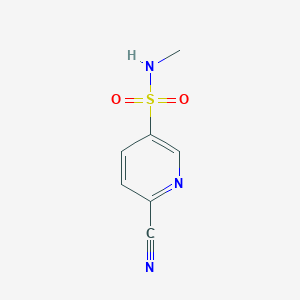
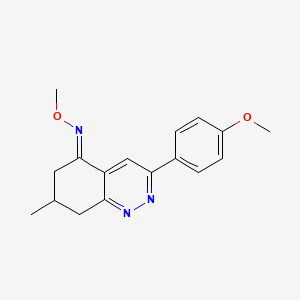
![tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate](/img/structure/B13062801.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid](/img/structure/B13062812.png)
